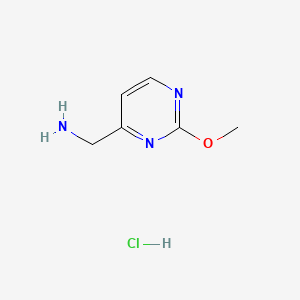
(3-Chloropyrazin-2-yl)methanamine hydrochloride
Descripción general
Descripción
“(3-Chloropyrazin-2-yl)methanamine hydrochloride” is an organic compound that can be used as an intermediate in the synthesis of pharmaceuticals and chemicals .
Molecular Structure Analysis
The molecular formula of “(3-Chloropyrazin-2-yl)methanamine hydrochloride” is C5H7Cl2N3 . The InChI code is 1S/C5H6ClN3.ClH/c6-5-4(3-7)8-1-2-9-5;/h1-2H,3,7H2;1H and the InChI key is YYVVOYJKQZWKFS-UHFFFAOYSA-N . The Canonical SMILES is C1=CN=C(C(=N1)CN)Cl.Cl .Physical And Chemical Properties Analysis
The molecular weight of “(3-Chloropyrazin-2-yl)methanamine hydrochloride” is 180.04 g/mol . The compound is a solid at room temperature .Aplicaciones Científicas De Investigación
Basu et al. (2014) explored the photocytotoxic properties of Iron(III) complexes for cellular imaging and treatment, which included variants of the related compound (pyridin-2-yl)methanamine. These complexes showed remarkable photocytotoxicity in red light to different cell lines, indicating their potential in cancer treatment and diagnosis (Basu et al., 2014).
Sharma and Sharma (2014) described the microwave-assisted synthesis of pharmaceutical pyrazole derivatives, including (6-chloropyrazin-2-yl) methanones. This synthesis approach provides efficient and scalable production of these compounds, which have potential pharmaceutical applications (Sharma & Sharma, 2014).
Pandey and Srivastava (2011) synthesized novel Schiff bases of 3-aminomethyl pyridine, which were screened for anticonvulsant activity. This study highlights the potential of such compounds in developing new anticonvulsant drugs (Pandey & Srivastava, 2011).
Schönherr and Leighton (2012) reported on enantioselective iso-Pictet-Spengler reactions using compounds including (1H-indol-4-yl)methanamine. This research opens up pathways to access underexplored indole core structures in medicinal chemistry (Schönherr & Leighton, 2012).
Becerra et al. (2021) described the synthesis of a novel pyrazolyl imine compound at ambient temperature, involving (pyridin-2-yl)methanamine. This synthesis method could be valuable for the development of new chemical entities (Becerra, Cobo, & Castillo, 2021).
Safety And Hazards
Propiedades
IUPAC Name |
(3-chloropyrazin-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3.ClH/c6-5-4(3-7)8-1-2-9-5;/h1-2H,3,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVVOYJKQZWKFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)CN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00655074 | |
| Record name | 1-(3-Chloropyrazin-2-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloropyrazin-2-yl)methanamine hydrochloride | |
CAS RN |
939412-86-9 | |
| Record name | 1-(3-Chloropyrazin-2-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-Chloropyrazin-2-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Ethanolamine hydrochloride, [1-3H]](/img/structure/B591581.png)

![(2-Phenylbenzo[d]oxazol-6-yl)methanamine](/img/structure/B591586.png)


